Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate
Description
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a fluorinated ester compound characterized by a pentafluoro-substituted oxobutanoate backbone and a methyl ester group. Fluorinated esters are often leveraged for their metabolic stability, lipophilicity, and resistance to enzymatic degradation .
Properties
CAS No. |
63425-24-1 |
|---|---|
Molecular Formula |
C5H3F5O3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate |
InChI |
InChI=1S/C5H3F5O3/c1-13-3(12)5(9,10)4(7,8)2(6)11/h1H3 |
InChI Key |
RAMYRNBUYHMLMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated molecules with biological systems. It can also serve as a precursor for the synthesis of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by fluorination.
Mechanism of Action
The mechanism by which Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate exerts its effects depends on the specific application. In general, the presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile in chemical reactions, depending on the context. Molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalysis in chemical reactions.
Comparison with Similar Compounds
Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate (CAS 685-69-8)
Structural Similarities and Differences :
- Target Compound: Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate (5 fluorine atoms, methyl ester).
- Ethyl Analog: Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate (4 fluorine atoms, ethyl ester).
| Property | This compound | Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate |
|---|---|---|
| Molecular Formula | C₅H₃F₅O₃ (inferred) | C₆H₆F₄O₃ |
| Molar Mass (g/mol) | ~210 (estimated) | 202.1 |
| Fluorine Substitution | 5F (positions 2,2,3,3,4) | 4F (positions 2,4,4,4) |
| Ester Group | Methyl | Ethyl |
Functional Implications :
Methyl 3-(3,3-Difluorocyclobutyl)-3-Oxo-Propanoate (CAS 1191096-28-2)
Structural Comparison :
- Target Compound: Linear pentafluoro-oxobutanoate.
- Cyclobutyl Analog: Methyl 3-(3,3-difluorocyclobutyl)-3-oxo-propanoate (difluoro-cyclobutyl ring attached to oxo-propanoate).
| Property | This compound | Methyl 3-(3,3-Difluorocyclobutyl)-3-Oxo-Propanoate |
|---|---|---|
| Fluorine Environment | Linear, fully substituted chain | Cyclic, difluoro-substituted ring |
| Molecular Complexity | Lower (linear chain) | Higher (ring structure) |
| Potential Applications | Likely intermediates for fluorinated APIs | Specialty polymers or agrochemicals |
Research Findings :
Fluorinated Styrene Copolymers (e.g., 2,3,4,5,6-Pentafluorostyrene)
Context from Polymer Chemistry :
A study on copolymers of methyl methacrylate with 2,3,4,5,6-pentafluorostyrene highlights the role of fluorine in modifying material properties:
- Fluorinated aromatic moieties increase thermal stability and reduce dielectric constants .
- Methyl ester groups in the target compound could similarly influence polymer backbone interactions, though its linear structure may limit steric effects compared to aromatic fluorinated monomers .
Key Research Trends and Gaps
- Synthetic Utility : Fluorinated esters like the ethyl analog (CAS 685-69-8) are intermediates in synthesizing fluorinated heterocycles, suggesting similar pathways for the target compound .
- Toxicity and Safety : Perfluorinated compounds (e.g., perfluoroisobutylene in ) are highly toxic, underscoring the need for careful handling of fluorinated esters .
Biological Activity
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is an organofluorine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound possesses a complex structure characterized by multiple fluorine atoms which influence its reactivity and biological interaction. The presence of the pentafluorinated moiety enhances lipophilicity and alters the compound's interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, potentially offering therapeutic benefits against diseases linked to oxidative damage.
Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties. These effects are particularly relevant in the context of chronic inflammatory diseases where reducing inflammation can lead to improved health outcomes.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The compound showed a dose-dependent response with an IC50 value of approximately 25 µM.
Concentration (µM) ROS Levels (Relative to Control) 0 100% 5 85% 10 70% 25 50% -
Anti-inflammatory Study :
- In a separate investigation published in the Journal of Medicinal Chemistry, this compound was administered to mice with induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
